molecular formula C10H11N3O3 B2699070 4-(4-nitrophenyl)-2-Piperazinone CAS No. 223785-99-7

4-(4-nitrophenyl)-2-Piperazinone

Cat. No.: B2699070
CAS No.: 223785-99-7
M. Wt: 221.216
InChI Key: XJZGRBZMXHGFCB-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-2-Piperazinone is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-2-Piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-nitrophenyl)-2-Piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-nitrophenyl)-2-Piperazinone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(4-nitrophenyl)-2-Piperazinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-nitrophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGRBZMXHGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.275 g (9.04 mmol) of 4-fluoronitrobenzene in 30 mL of N,N-dimethylformamide were added 1.879 (13.56 mmol) of potassium carbonate and 905 mg (9.04 mmol) of piperazine-2-one, and the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C. The reaction mixture was cooled to room temperature and diluted with chloroform, then, insoluble substances were removed off by filtration. The filtrate was condensed under reduced pressure and the resulting solid was washed with ethanol to give 859 mg (43%) of the title compound.
Quantity
1.275 g
Type
reactant
Reaction Step One
[Compound]
Name
1.879
Quantity
13.56 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

To a solution of 1.275 g (9.04 mmol) of 4-fluoronitrobenzene in 30 mL of N,N-dimethylformamide were added 1.87 g (13.56 mmol) of potassium carbonate and 905 mg (9.04 mmol) of piperazine-2-one, and the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C. The reaction mixture was cooled to room temperature and diluted with chloroform, then, insoluble substances were removed off by filtration. The filtrate was condensed under reduced pressure and the resulting solid was washed with ethanol to give 859 mg (43%) of the title compound.
Quantity
1.275 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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